molecular formula C17H13NO3 B2786093 (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one CAS No. 159862-03-0

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one

Cat. No.: B2786093
CAS No.: 159862-03-0
M. Wt: 279.295
InChI Key: KQIKRDLGFQRRBF-UVTDQMKNSA-N
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Description

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one typically involves the condensation of 4-methoxybenzaldehyde with indolin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine

In medicine, this compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, thereby inhibiting tumor growth.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

    Indolin-2-one: The parent compound of (Z)-3-(2-(4-methoxyphenyl)-2-oxoethylidene)indolin-2-one, known for its biological activity.

    3-(2-(4-chlorophenyl)-2-oxoethylidene)indolin-2-one: A similar compound with a chlorine substituent instead of a methoxy group, which may exhibit different biological properties.

    3-(2-(4-nitrophenyl)-2-oxoethylidene)indolin-2-one: Another derivative with a nitro group, potentially offering different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other indolin-2-one derivatives and potentially more effective in certain applications, such as enzyme inhibition and anticancer activity.

Properties

IUPAC Name

(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-12-8-6-11(7-9-12)16(19)10-14-13-4-2-3-5-15(13)18-17(14)20/h2-10H,1H3,(H,18,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIKRDLGFQRRBF-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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